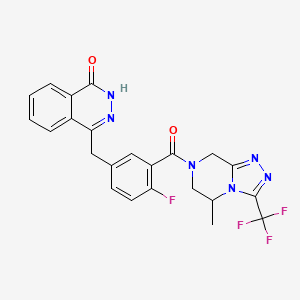
Efflux inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efflux inhibitor-1 is a compound known for its ability to inhibit efflux pumps in bacteria. Efflux pumps are mechanisms used by bacteria to expel antibiotics and other harmful substances, contributing to antibiotic resistance. By inhibiting these pumps, this compound can enhance the efficacy of antibiotics, making it a promising candidate for combating multidrug-resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Efflux inhibitor-1 is synthesized through a series of chemical reactions involving pyrazoline and pyrimidine derivatives. The synthesis typically involves the following steps:
Formation of Pyrazoline Ring: This step involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Cyclization: The pyrazoline intermediate undergoes cyclization with a suitable reagent to form the pyrazoline [1,5-a] pyrimidine structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Efflux inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated compounds; often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Efflux inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of efflux pumps and to develop new inhibitors.
Biology: Helps in understanding bacterial resistance mechanisms and the role of efflux pumps in biofilm formation.
Medicine: Potential therapeutic agent to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria.
Industry: Used in the development of new antimicrobial agents and in the formulation of combination therapies .
Mechanism of Action
Efflux inhibitor-1 exerts its effects by binding to the efflux pump proteins, thereby inhibiting their function. The compound targets the Resistance-Nodulation-Division (RND) family of efflux pumps, which are responsible for extruding a wide range of antibiotics and biocides from bacterial cells. By blocking the conformational changes required for the pump’s function, this compound prevents the expulsion of antibiotics, leading to increased intracellular concentrations and enhanced antibacterial activity .
Comparison with Similar Compounds
Efflux inhibitor-1 is unique in its selective targeting of the ABCG2/BCRP efflux pump, with an IC50 value of 0.45 μM. Similar compounds include:
Phenylalanine arginyl β-naphthylamide (PAβN): A broad-spectrum efflux pump inhibitor.
1-(1-naphthylmethyl)piperazine (NMP): Known for its activity against the AcrB efflux pump.
Pyranopyridines (MBX series): Potent inhibitors of RND-type efflux pumps .
This compound stands out due to its high selectivity and potency, making it a valuable tool in the fight against antibiotic resistance.
Properties
Molecular Formula |
C28H25N5O3 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
furan-3-yl-[4-[2-(2-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H25N5O3/c1-35-25-10-6-5-9-22(25)24-17-26-29-23(20-7-3-2-4-8-20)18-27(33(26)30-24)31-12-14-32(15-13-31)28(34)21-11-16-36-19-21/h2-11,16-19H,12-15H2,1H3 |
InChI Key |
SFNWNSAJWDYPJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=C2)N=C(C=C3N4CCN(CC4)C(=O)C5=COC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


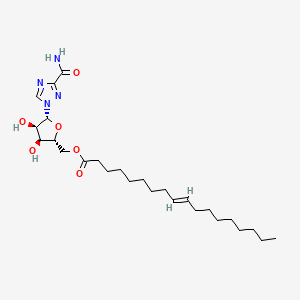
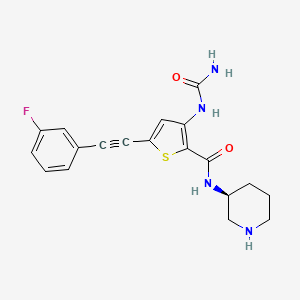

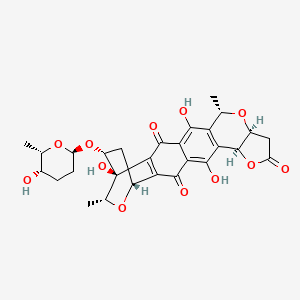
![3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid](/img/structure/B10854312.png)
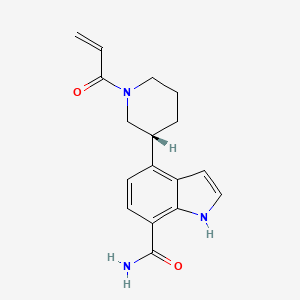
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)
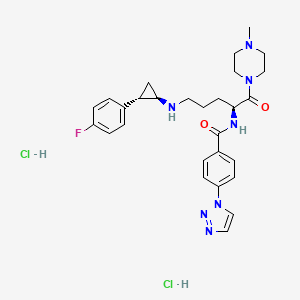
![2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride](/img/structure/B10854334.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)


